Ácido 3-fluorofenilacético

Descripción general

Descripción

3-Fluorophenylacetic acid is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .

Synthesis Analysis

The synthesis of 3-Fluorophenylacetic acid involves the conversion of chlorinomonadine into a magnesium grid reagent, which then reacts with acetaldehyde to generate 1-Bate benzhenyl-Ethanol. Under the action of hydrogen peroxide, it converts into a trifluorophenylene, which reacts with Willgerodt under acidic conditions. The intermediate body hydrolysis generates 3-Fluorophenylacetic Acid .Molecular Structure Analysis

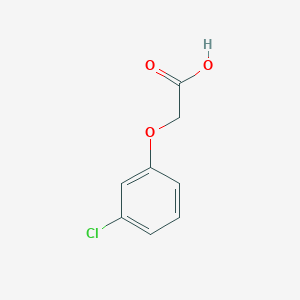

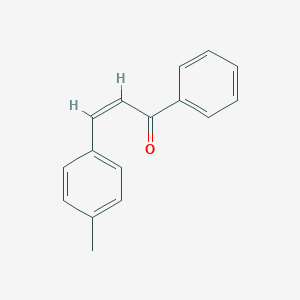

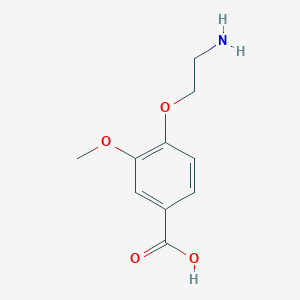

The molecular formula of 3-Fluorophenylacetic acid is C8H7FO2, and its molecular weight is 154.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

3-Fluorophenylacetic acid is a white to pale yellow or light beige crystalline . Its melting point is 42-44 °C (lit.) . It is slightly soluble in chloroform and methanol, but insoluble in water .Aplicaciones Científicas De Investigación

Síntesis de bibliotecas de pentaaminas y bis-heterocíclicas

Ácido 3-fluorofenilacético: se usa comúnmente como bloque de construcción en la síntesis de bibliotecas de pentaaminas y bis-heterocíclicas . Estas bibliotecas son cruciales en química medicinal para el desarrollo de nuevos compuestos con posibles aplicaciones terapéuticas. El átomo de flúor en el compuesto contribuye a la reactividad única de estas bibliotecas, lo que las hace valiosas para crear estructuras químicas diversas.

Intermediarios farmacológicos

En farmacología, el ácido 3-fluorofenilacético sirve como intermediario para la síntesis de varios fármacos . Su papel como intermediario es vital en el desarrollo de nuevos compuestos medicinales, particularmente en el diseño de moléculas con propiedades farmacocinéticas mejoradas.

Agricultura: Fertilidad del suelo y salud de las plantas

Si bien no se encontraron referencias directas al uso de ácido 3-fluorofenilacético en la agricultura, los ácidos orgánicos, en general, juegan un papel significativo en la fertilidad del suelo y la salud de las plantas . Están involucrados en procesos como la mineralización, la solubilización de nutrientes y el biocontrol de fitopatógenos, que son esenciales para una agricultura sostenible.

Ciencia de los materiales: Bloques de construcción fluorados

This compound: se clasifica como un bloque de construcción fluorado, que es importante en la ciencia de los materiales . Estos bloques de construcción se utilizan para crear materiales con propiedades específicas, como una mayor resistencia a los disolventes y los productos químicos, lo que los hace adecuados para diversas aplicaciones industriales.

Bioquímica: Inhibición enzimática y agentes terapéuticos

Los compuestos fluorados como el ácido 3-fluorofenilacético son conocidos por desempeñar un papel en la bioquímica como inhibidores enzimáticos y agentes terapéuticos . La introducción de átomos de flúor puede alterar significativamente las propiedades bioquímicas de las moléculas, lo que lleva al desarrollo de nuevos inhibidores y fármacos.

Usos industriales: Síntesis química

Industrialmente, el ácido 3-fluorofenilacético se utiliza en procesos de síntesis química . Es un producto químico versátil que se utiliza para producir una amplia gama de productos, incluidos otros compuestos fluorados e intermediarios para reacciones químicas posteriores.

Aplicaciones ambientales: Prácticas sostenibles

Aunque no se identificaron aplicaciones ambientales específicas del ácido 3-fluorofenilacético, los compuestos fluorados a menudo se exploran por su potencial en la sostenibilidad ambiental . La investigación en esta área se centra en el desarrollo de prácticas y materiales sostenibles que tengan un menor impacto en el medio ambiente.

Investigación y desarrollo: Nuevas aplicaciones

Las propiedades únicas del ácido 3-fluorofenilacético lo convierten en objeto de investigación y desarrollo continuos

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a building block in the synthesis of various chemical libraries , suggesting that its targets could be diverse depending on the specific molecules it’s incorporated into.

Biochemical Pathways

, phenylacetic acids are generally involved in the catabolism of phenylalanine. This suggests that 3-Fluorophenylacetic acid could potentially influence pathways related to amino acid metabolism.

Propiedades

IUPAC Name |

2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAUYVGUXSZCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059821 | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331-25-9 | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the use of diethyl ester as a less toxic alternative in the synthesis of 4-bromo-2, 3, 5, 6-tetrafluorobenzeneacetic acid. Are there any known applications of similar environmentally friendly approaches in the synthesis of compounds like 3-Fluorophenylacetic acid?

A1: While the provided research doesn't delve into the synthesis of 3-Fluorophenylacetic acid specifically [, ], the use of diethyl ester highlights a trend towards greener chemistry. Researchers are increasingly exploring alternative solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. For compounds like 3-Fluorophenylacetic acid, similar strategies might involve:

Q2: One study describes the structure of complexes containing a 3-fluorophenyl group. Could you explain how understanding the structural features of such complexes could be relevant to researchers studying compounds like 3-Fluorophenylacetic acid?

A2: The study you mentioned focuses on the synthesis and structural characterization of organoantimony complexes containing the 3-fluorophenyl group []. While these complexes are not directly related to 3-Fluorophenylacetic acid, understanding how the 3-fluorophenyl group interacts with other molecules in a three-dimensional space can offer valuable insights. This knowledge can inform researchers about:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)